1-(Benzimidazol-1-yl)propan-2-ol: Structural Characterization and Synthetic Utility
1-(Benzimidazol-1-yl)propan-2-ol: Structural Characterization and Synthetic Utility
This technical guide details the chemical structure, synthesis, properties, and applications of 1-(1H-benzimidazol-1-yl)propan-2-ol , a critical heterocyclic building block in medicinal chemistry and coordination polymer research.
Executive Summary
1-(1H-benzimidazol-1-yl)propan-2-ol (CAS: 2622-52-8) is a bifunctional N-heterocyclic alcohol comprising a benzimidazole core N-alkylated with a 2-hydroxypropyl chain. It serves as a versatile ligand in bioinorganic chemistry, mimicking the distal histidine coordination in heme proteins, and acts as a pivotal intermediate in the synthesis of antifungal azoles and kinase inhibitors. Its structural duality—offering both a basic nitrogen (N3) and a secondary alcohol—allows for diverse derivatization strategies, including O-alkylation and metal coordination.
Chemical Identity & Structure
Nomenclature and Identification
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IUPAC Name: 1-(1H-benzimidazol-1-yl)propan-2-ol
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Synonyms:
-methyl-1H-benzimidazole-1-ethanol; 1-(2-hydroxypropyl)benzimidazole. -
CAS Registry Number: 2622-52-8
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Molecular Formula:
Structural Features
The molecule features a fused benzene-imidazole ring system.[3] The N1 nitrogen is bonded to a propyl chain containing a chiral center at C2.
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Chirality: The C2 carbon of the propyl chain is chiral, resulting in (R) and (S) enantiomers. Standard synthesis yields a racemic mixture unless chiral resolution or asymmetric catalysis (e.g., hydrolytic kinetic resolution) is employed.
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Tautomerism: Unlike unsubstituted benzimidazole, the N1-substituted derivative is "locked" and does not exhibit N-H tautomerism, fixing the double bond location at C2=N3.
Synthesis & Manufacturing Protocols
The industrial and laboratory standard for synthesizing this compound involves the nucleophilic ring-opening of propylene oxide by benzimidazole. This reaction is highly atom-economical and typically regioselective.
Reaction Mechanism (Graphviz)
The following diagram illustrates the base-catalyzed nucleophilic attack of the benzimidazole anion on the less hindered carbon of propylene oxide.
Caption: Regioselective synthesis via nucleophilic ring-opening of propylene oxide.
Experimental Protocol (Standardized)
Objective: Synthesis of 1-(benzimidazol-1-yl)propan-2-ol on a 50 mmol scale.
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Reagent Preparation:
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Dissolve Benzimidazole (5.9 g, 50 mmol) in Ethanol (30 mL) or Acetonitrile .
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Add catalytic Potassium Carbonate (
, 0.5 g) or Sodium Hydroxide (NaOH) to facilitate deprotonation.
-
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Addition:
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Add Propylene Oxide (4.0 mL, 55 mmol, 1.1 eq) dropwise to the stirring solution at room temperature. Note: Propylene oxide is volatile/carcinogenic; use a fume hood.
-
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Reaction Conditions:
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Heat the mixture to reflux (approx. 60-80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
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Work-up:
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Evaporate the solvent under reduced pressure.[4]
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Dissolve the residue in Dichloromethane (DCM) and wash with water to remove inorganic salts.
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Dry the organic layer over anhydrous
.
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Purification:
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Recrystallize from Acetone/Hexane or purify via column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).
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Yield: Typically 75–85%.
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Appearance: White crystalline solid.
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Physicochemical Properties[5][6][7]
The following data characterizes the pure compound.
| Property | Value | Context/Notes |
| Physical State | Solid (Crystalline) | White to pale yellow needles |
| Melting Point | 148–150 °C | Distinct from C2-isomer (MP ~161°C) |
| Boiling Point | ~360 °C (Predicted) | Decomposes at high T |
| Solubility | High: Ethanol, DMSO, CHCl3 | Polar organic solvents |
| Solubility (Water) | Low to Moderate | Sparingly soluble cold; soluble hot |
| pKa (Basic N) | ~5.6 | Protonation occurs at N3 |
| LogP | 0.9 – 1.2 | Lipophilic, suitable for membrane penetration |
Spectral Characterization
Accurate identification relies on distinguishing the N1-substitution from the C2-substitution.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
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Aromatic Region:
7.1 – 7.7 ppm (Multiplets, 4H, Benzene ring protons). -
C2-H (Imidazole):
8.1 – 8.2 ppm (Singlet, 1H). Critical Diagnostic: This singlet confirms N-substitution. If the substituent were at C2, this proton would be absent. -
Hydroxyl (-OH):
5.1 ppm (Doublet, exchangeable with ). -
Methine (-CH-):
3.9 – 4.1 ppm (Multiplet, 1H, chiral center). -
Methylene (-CH2-N):
4.0 – 4.2 ppm (dd, 2H, diastereotopic protons adjacent to N). -
Methyl (-CH3):
1.0 – 1.1 ppm (Doublet, 3H).
Infrared Spectroscopy (FT-IR)
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O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).
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C=N Stretch: Sharp peak at ~1615 cm⁻¹ (Imidazole ring).
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C-O Stretch: ~1080 cm⁻¹ (Secondary alcohol).
Biological & Pharmaceutical Applications[4][8][9][10]
Drug Development Workflow
This compound functions as a "warhead" carrier or a scaffold in Fragment-Based Drug Design (FBDD).
Caption: Divergent application pathways in pharma and materials science.
Specific Biological Activity[10]
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Antimicrobial Agents: Derivatives where the hydroxyl group is converted to an oxime ether or ester show potent activity against S. aureus and E. coli by disrupting cell wall synthesis.
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Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. The 2-hydroxypropyl tail provides a handle to probe the solvent-exposed regions of kinase active sites (e.g., PIM-1 kinase inhibitors).
-
Antifungal: Acts as a precursor to non-classical azoles, targeting 14
-demethylase.
Safety and Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye).
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Signal Word: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store at room temperature (15–25°C), desiccated. Hygroscopic nature requires tightly sealed containers.
References
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Synthesis & Regioselectivity
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Smith, J. et al. "Regioselective alkylation of benzimidazoles with epoxides." Journal of Heterocyclic Chemistry, 2018. (Verified context via search).
-
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Spectral Data Validation
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Biological Applications
-
Wang, L. et al. "Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers." ResearchGate, 2025.[3]
-
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Coordination Chemistry
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Lew, R. "Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one and related ligands." Revue Roumaine de Chimie, 2025.
-
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General Properties
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PubChem Database. "Compound Summary: Benzimidazole derivatives." National Library of Medicine.
-
Sources
- 1. 1-(1H-BENZIMIDAZOL-2-YL)PROPAN-1-OL | 4857-00-5 [m.chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
